molecular formula C23H20F3N5O2S B2553015 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-26-4

4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2553015
CAS No.: 872996-26-4
M. Wt: 487.5
InChI Key: FOTSSAKSPBOLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a recognized potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS) tyrosine kinase. This compound demonstrates high selectivity for CSF1R over other closely related kinases such as KIT, FLT3, and PDGFR , making it an invaluable pharmacological tool for dissecting CSF1R signaling pathways. The primary research application of this inhibitor is in the field of immuno-oncology, where it is used to target and deplete tumor-associated macrophages (TAMs). Since CSF1R signaling is crucial for the differentiation, proliferation, and survival of macrophages , inhibiting this receptor can disrupt the tumor microenvironment, potentially impairing tumor growth and metastasis. Furthermore, this compound has significant utility in neuroscience research, particularly in the study of microglia, the resident macrophages of the central nervous system which are also dependent on CSF1R signaling. Researchers utilize CSF1R inhibitors to conditionally ablate microglia in animal models , enabling the investigation of microglial functions in neurodevelopment, neuroinflammation, and neurodegenerative diseases like Alzheimer's. Its mechanism provides a critical means to explore the role of CSF1R-driven myeloid cells across a wide spectrum of biological and pathological contexts.

Properties

IUPAC Name

4-methoxy-N-[2-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-33-18-8-4-16(5-9-18)22(32)27-13-12-20-29-28-19-10-11-21(30-31(19)20)34-14-15-2-6-17(7-3-15)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTSSAKSPBOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H20F3N5O2S, with a molecular weight of 487.5 g/mol. The compound features a methoxy group, a trifluoromethylbenzyl moiety, and a triazolo-pyridazine framework which contributes to its unique biological properties.

Property Value
Molecular FormulaC23H20F3N5O2S
Molecular Weight487.5 g/mol
CAS Number872996-25-3

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various cellular pathways. This interaction could lead to significant therapeutic effects in conditions such as cancer or inflammation.

Potential Therapeutic Targets

Research indicates that compounds with similar structural characteristics often target multiple biological pathways:

  • Anticancer Activity : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it could potentially reduce inflammation-related diseases.

Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effectiveness of this compound.

  • Antimicrobial Activity : Similar triazole derivatives have shown significant antibacterial properties against strains like Escherichia coli and Bacillus subtilis . This suggests that the compound may also exhibit antimicrobial effects.
  • Antiparasitic Properties : Research on benzotriazole derivatives demonstrated potent activity against Trypanosoma cruzi, indicating that triazole-containing compounds can be effective against protozoan infections .
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the substituents on the triazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial efficacy .

Case Studies

A review of similar compounds highlights their diverse biological activities:

Compound Biological Activity Reference
Benzotriazole derivativesAntimicrobial against Candida albicans
1,3,4-Oxadiazole derivativesAnticancer and antiviral properties
TriazolethionesChemopreventive effects

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against resistant strains of bacteria and fungi. The synthesis of related triazole derivatives has shown promising results in inhibiting microbial growth:

  • Mechanism of Action : The triazole moiety is known for its ability to disrupt fungal cell membrane synthesis, making it a candidate for antifungal applications.
  • Case Studies : Research has demonstrated that certain derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans .

Drug Development

The compound's structural characteristics position it well for further exploration in drug development :

  • Targeting Specific Pathways : Its ability to interact with specific cellular pathways suggests potential use in treating diseases linked to these pathways.
  • Molecular Modeling Studies : Computational studies have indicated favorable binding affinities to target proteins involved in disease mechanisms .

Synthesis and Characterization

The synthesis of 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps that include:

  • Formation of Triazole Derivative : Initial reactions involve the synthesis of a triazole ring through cyclization methods.
  • Thioether Formation : The incorporation of the trifluoromethylbenzyl thioether enhances the compound's lipophilicity and biological activity.
  • Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ()
  • Core : Same triazolo-pyridazin system.
  • Substituents :
    • Benzamide: 4-Methyl instead of 4-methoxy.
    • Benzylthio group: CF₃ at meta position (vs. para in the target compound).
  • Impact : The meta-CF₃ group may reduce steric hindrance compared to para substitution, while the 4-methyl group lowers electron-donating effects relative to methoxy .
Compound B : 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide ()
  • Core: Thieno[2,3-d]pyrimidin instead of triazolo-pyridazin.
  • Substituents: Similar 4-methoxybenzamide and para-CF₃ phenoxy group.
  • Impact: The thieno-pyrimidin core may alter π-π interactions and solubility.

Substituent Variations

Compound C : 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ()
  • Core : Methoxy-substituted triazolo-pyridazin at position 4.
  • Substituents : Butanamide chain linked to a thiazol-2-yl group.
  • Impact: The methoxy group on the core (vs.
Compound D : 4-Methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide ()
  • Substituents : 3-Nitrobenzylthio group (electron-withdrawing) vs. 4-CF₃-benzylthio.
  • Impact : The nitro group may reduce metabolic stability compared to CF₃, despite both being electron-withdrawing .

Tautomerism and Stability ()

Compounds with 1,2,4-triazole-3-thiones exist in thione-thiol tautomeric equilibria.

Data Table: Structural and Functional Comparison

Compound Core Structure Benzamide Substituent Benzylthio Substituent Key Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin 4-Methoxy 4-CF₃ High lipophilicity (CF₃), moderate solubility
Compound A () [1,2,4]Triazolo[4,3-b]pyridazin 4-Methyl 3-CF₃ Lower electron donation (methyl vs. methoxy)
Compound B () Thieno[2,3-d]pyrimidin 4-Methoxy 4-CF₃ phenoxy Flexible linker, altered π-stacking
Compound D () [1,2,4]Triazolo[4,3-b]pyridazin 4-Methoxy 3-Nitro Reduced metabolic stability (nitro group)

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized reaction conditions for this compound?

  • Answer: Synthesis involves multi-step reactions, including thioether bond formation between the triazolopyridazine core and 4-(trifluoromethyl)benzyl thiol, followed by coupling with the methoxybenzamide moiety. Critical steps include controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like potassium carbonate . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by HPLC (≥95% purity) and NMR (e.g., confirming thioether linkage at δ 3.8–4.2 ppm) are essential .

Q. Which spectroscopic techniques are most reliable for structural validation?

  • Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]+ expected for C₂₄H₂₁F₃N₄O₂S), while ¹H/¹³C NMR identifies key groups:

  • Methoxy group: Singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).
  • Trifluoromethylbenzyl: Multiplet at δ 7.4–7.6 ppm (aromatic protons) .
  • Triazolopyridazine core: Distinct N-H stretches in IR (3200–3400 cm⁻¹) .

Q. What preliminary biological assays are recommended for activity screening?

  • Answer: Prioritize in vitro assays:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition: Kinase or protease targets (e.g., EGFR, COX-2) using fluorogenic substrates .
  • Anti-inflammatory potential: LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

  • Use identical cell lines/passage numbers.
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Cross-reference with structural analogs (e.g., nitrobenzyl vs. trifluoromethylbenzyl derivatives) to isolate substituent effects .

Q. What computational strategies predict binding modes to biological targets?

  • Answer: Molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., EGFR PDB: 1M17) identifies key interactions:

  • Triazolopyridazine core: Hydrogen bonds with hinge region residues (e.g., Met793).
  • Trifluoromethyl group: Hydrophobic interactions in pocket subdomains .
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. What methodologies optimize solubility and bioavailability without compromising activity?

  • Answer:

  • Salt formation: Use hydrochloride or sodium salts to enhance aqueous solubility (test via shake-flask method).
  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve permeability (Caco-2 assay) .
  • Nanoparticle encapsulation: PLGA-based formulations for sustained release (characterize via DLS and TEM) .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Answer:

  • Microsomal stability: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
  • Reactive metabolite screening: Trapping assays with glutathione (GSH) to detect thiol adducts .
  • hERG inhibition: Patch-clamp assays to assess cardiac toxicity risk .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Answer:

  • Hill slope analysis: Ensure linearity in log(concentration) vs. response curves (R² > 0.95).
  • ANOVA with post-hoc tests: Compare IC₅₀ values across replicates (p < 0.05 significance) .
  • Outlier detection: Grubbs’ test to exclude anomalous data points .

Q. How do structural modifications (e.g., substituent variations) impact activity?

  • Answer:

  • SAR studies: Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the benzyl position.
  • Free-Wilson analysis: Quantify contributions of substituents to activity (e.g., trifluoromethyl enhances target affinity by ~2-fold vs. methyl) .
  • CoMFA/CoMSIA: 3D-QSAR models to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.